(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16300448
InChI: InChI=1S/C28H23N3O3S2/c1-3-13-33-22-11-12-24(19(2)15-22)26-20(17-31(29-26)21-8-5-4-6-9-21)16-25-27(32)30(28(35)36-25)18-23-10-7-14-34-23/h3-12,14-17H,1,13,18H2,2H3/b25-16-
SMILES:
Molecular Formula: C28H23N3O3S2
Molecular Weight: 513.6 g/mol

(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16300448

Molecular Formula: C28H23N3O3S2

Molecular Weight: 513.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C28H23N3O3S2
Molecular Weight 513.6 g/mol
IUPAC Name (5Z)-3-(furan-2-ylmethyl)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C28H23N3O3S2/c1-3-13-33-22-11-12-24(19(2)15-22)26-20(17-31(29-26)21-8-5-4-6-9-21)16-25-27(32)30(28(35)36-25)18-23-10-7-14-34-23/h3-12,14-17H,1,13,18H2,2H3/b25-16-
Standard InChI Key RGNITUFFHINLJA-XYGWBWBKSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5
Canonical SMILES CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Introduction

Chemical Structure and Nomenclature

The compound belongs to the thiazolidinone class, featuring a 1,3-thiazolidin-4-one scaffold substituted with a furan-2-ylmethyl group at position 3 and a pyrazole-derived methylidene moiety at position 5. Its IUPAC name reflects the Z-configuration of the exocyclic double bond, critical for maintaining structural integrity and bioactivity. The molecular formula C28H23N3O3S2 (molecular weight: 513.6 g/mol) underscores its heterocyclic complexity, with key functional groups including:

  • A thioxo group at position 2, enhancing electrophilic reactivity.

  • A propenyloxy-substituted phenyl ring on the pyrazole, contributing to lipophilicity.

  • A furan ring, which may facilitate π-π stacking interactions with biological targets .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting with the preparation of the thiazolidinone core via cyclocondensation of thiourea derivatives with α-mercaptoacetic acid. Subsequent steps include:

  • Pyrazole Ring Formation: A 1,3-dipolar cycloaddition between hydrazines and diketones yields the 1-phenyl-3-arylpyrazole intermediate .

  • Aldol Condensation: Introduction of the furan-2-ylmethyl group via a Knoevenagel reaction under basic conditions.

  • Purification: Chromatography and recrystallization achieve >95% purity, as confirmed by HPLC.

Table 1: Key Reaction Conditions

StepReagentsTemperature (°C)Yield (%)
CyclocondensationThiourea, α-mercaptoacetic acid8065
CycloadditionPhenylhydrazine, diketone12072
KnoevenagelFurfural, piperidine2558

Industrial Production Challenges

Scalability requires optimization of continuous flow reactors to mitigate exothermic risks during cycloaddition. Automation improves reproducibility, but the propenyloxy group’s sensitivity to oxidation necessitates inert atmospheres .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and dichloromethane. Stability studies indicate decomposition at >150°C, with photodegradation observed under UV light.

Spectroscopic Characterization

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S).

  • NMR: δ 7.85 ppm (pyrazole H), δ 5.32 ppm (propenyloxy CH₂) .

  • MS: [M+H]⁺ at m/z 514.6.

Biological Activities and Mechanisms

Anticancer Activity

In a 2018 study, structurally analogous thiazolidinone–pyrazole hybrids demonstrated potent activity against Ehrlich ascites carcinoma (IC₅₀: 8.2 µM) and MDA-MB231 breast cancer cells (IC₅₀: 11.5 µM) . Mechanistically, these compounds inhibit MDM2-p53 interactions, reactivating apoptotic pathways .

Table 2: Comparative Anticancer Activity

CompoundCell LineIC₅₀ (µM)Selectivity Index
5hEhrlich8.212.4
5iMDA-MB23111.59.8

Pharmacological and Toxicological Profiles

In Silico ADMET Predictions

Computational models suggest high plasma protein binding (89%) and moderate blood-brain barrier permeability (logBB: -0.7) . The propenyloxy group may confer hepatotoxicity risks, warranting further in vivo studies.

Cytotoxicity Selectivity

Notably, the compound exhibits low toxicity toward human dermal fibroblasts (IC₅₀ > 100 µM), indicating a favorable therapeutic window .

Future Directions

  • Mechanistic Studies: Elucidate the role of the Z-configuration in target binding via X-ray crystallography.

  • Prodrug Development: Mask the thioxo group to improve oral bioavailability.

  • Combination Therapies: Synergy studies with checkpoint inhibitors or antifungals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator